molecular formula C9H8O3 B1600179 7-methoxyisobenzofuran-1(3H)-one CAS No. 28281-58-5

7-methoxyisobenzofuran-1(3H)-one

Cat. No.: B1600179
CAS No.: 28281-58-5
M. Wt: 164.16 g/mol
InChI Key: SQDGLTMPUVJBDH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxyisobenzofuran-1(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized via the reaction of 3-hydroxy-3H-benzofuran-2-one with methoxy reagents . The reaction typically requires the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound involves scalable synthetic routes that ensure consistent quality and yield. The process often includes steps such as purification through column chromatography and crystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 7-methoxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

Chemistry: 7-methoxyisobenzofuran-1(3H)-one is used as a building block in the synthesis of various organic compounds.

Biology: In biological research, this compound and its derivatives have shown significant antioxidant activity. This makes them useful in studies related to oxidative stress and related diseases .

Medicine: The compound has potential therapeutic applications due to its biological activities. It has been investigated for its antimicrobial, antiplatelet, and cytotoxic properties, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials .

Comparison with Similar Compounds

  • 4,6-dihydroxy-5-methoxy-7-methylphthalide
  • 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran
  • 4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran
  • 4,5,6-trihydroxy-7-methylphthalide

Comparison: Compared to these similar compounds, 7-methoxyisobenzofuran-1(3H)-one is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

7-methoxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-11-7-4-2-3-6-5-12-9(10)8(6)7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDGLTMPUVJBDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450779
Record name 7-methoxy-3H-isobenzofuran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28281-58-5
Record name 7-Methoxyphthalide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28281-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-methoxy-3H-isobenzofuran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Solid sodium borohydride (14.02 g, 370.5 mmol, 1.75 equiv) was added in portions to a solution of N,N-diethyl-2-formyl-6-methoxy-benzamide (49.81 g, 211.7 mmol) in methanol (800 ml) at 0° C. After complete addition, stirring was continued at room temperature for 30 minutes, until TLC analysis indicated complete consumption of starting material. The reaction mixture was cooled to 0° C., and 6N aqueous HCl (134 ml) was carefully added. The solution was heated to 90° C. for 90 minutes. After cooling, volatiles were removed in vacuo. The residue was taken up in water (500 ml) and extracted four times with EtOAc (1.6 liter in total). The combined organic layers were washed with brine (2×100 ml), dried over Na2SO4, filtered and concentrated in vacuo to afford the title compound (33.92 g, 98%) in adequate purity for direct use in the next transformation. 1H NMR (400 MHz, CDCl3): δ=7.60 (t, J=8.4 Hz, 1H), 7.00 (d, J=7.6 Hz, 1H), 6.91 (d, J=8.3 Hz, 1H), 5.22 (s, 2H), 3.98 (s, 3H). MS (ES+): 165 (M+H)+.
Quantity
14.02 g
Type
reactant
Reaction Step One
Quantity
49.81 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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